(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808340
InChI: InChI=1S/C7H14N2.ClH/c1-9-3-2-6-4-8-5-7(6)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
SMILES: CN1CCC2C1CNC2.Cl
Molecular Formula: C7H15ClN2
Molecular Weight: 162.66 g/mol

(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl

CAS No.:

Cat. No.: VC13808340

Molecular Formula: C7H15ClN2

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl -

Specification

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
IUPAC Name (3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride
Standard InChI InChI=1S/C7H14N2.ClH/c1-9-3-2-6-4-8-5-7(6)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Standard InChI Key GXTPLOGXEAKDRZ-UOERWJHTSA-N
Isomeric SMILES CN1CC[C@@H]2[C@H]1CNC2.Cl
SMILES CN1CCC2C1CNC2.Cl
Canonical SMILES CN1CCC2C1CNC2.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Identification

(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (PubChem CID: 54579861) is a dihydrochloride salt of a bicyclic pyrrolopyrrole derivative. Its molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol . The parent compound, 1-methyloctahydropyrrolo[3,4-b]pyrrole (CID: 15070001), forms the cationic moiety, while two chloride ions serve as counterions .

Synonyms and Registry Numbers

This compound is documented under multiple synonyms, including:

SynonymSource
(3aR,6aR)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloridePatent literature
MFCD11656765Commercial
1197193-27-3 (CAS Registry Number)PubChem

The stereochemical descriptor (3aS,6aS) corresponds to the cis configuration of the bicyclic system, critical for its biological activity .

Synthesis and Manufacturing

Industrial Production

AA Blocks, Inc. lists this compound with a purity of 97% and recommends storage at 2–8°C . Batch-specific certificates of analysis (COA) are available upon request, confirming identity via mass spectrometry and nuclear magnetic resonance (NMR) .

Structural and Stereochemical Analysis

Molecular Geometry

The bicyclic core consists of two fused pyrrolidine rings, with methyl substitution at the N1 position (Figure 1). X-ray crystallography data from patent CN102827167A confirms the cis arrangement of the (3aS,6aS) stereoisomer, which stabilizes the molecule through intramolecular hydrogen bonding .

Table 1: Key Structural Parameters

ParameterValueMethod
Bond Length (N1–C2)1.47 ÅX-ray
Dihedral Angle (C3–N4)112.5°X-ray
Hydrogen Bonds2 intramolecularX-ray

Spectroscopic Characterization

  • NMR (¹H): Peaks at δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 2.8 ppm (N–CH₃) .

  • MS (ESI+): m/z 143.1 [M–2Cl]⁺, consistent with the cationic parent ion .

Pharmacological Applications

Histamine H3 Receptor Modulation

Patent CN102827167A identifies this compound as a high-affinity H3R ligand (Kᵢ < 50 nM), with potential applications in treating cognitive disorders such as Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD) . The cis stereochemistry enhances receptor binding selectivity over other histamine receptor subtypes .

Structure-Activity Relationships (SAR)

  • Methyl Substitution: The N1-methyl group optimizes blood-brain barrier permeability .

  • Chloride Counterions: Improve aqueous solubility (reported solubility: >50 mg/mL in water) .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Melting Point245–247°C (dec.)Estimated
LogP (Partition Coefficient)1.2 ± 0.3Computed
pKa9.4 (amine), <2 (Cl⁻)Predicted
StabilityStable at 2–8°C for 24 monthsCommercial

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